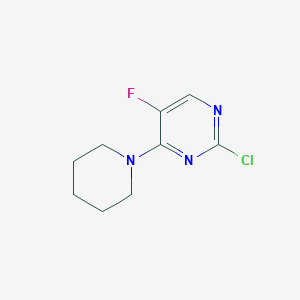

2-Chloro-5-fluoro-4-piperidin-1-ylpyrimidine

CAS No.: 40423-82-3

Cat. No.: VC6436843

Molecular Formula: C9H11ClFN3

Molecular Weight: 215.66

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 40423-82-3 |

|---|---|

| Molecular Formula | C9H11ClFN3 |

| Molecular Weight | 215.66 |

| IUPAC Name | 2-chloro-5-fluoro-4-piperidin-1-ylpyrimidine |

| Standard InChI | InChI=1S/C9H11ClFN3/c10-9-12-6-7(11)8(13-9)14-4-2-1-3-5-14/h6H,1-5H2 |

| Standard InChI Key | IQCLACOTWKDRDD-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)C2=NC(=NC=C2F)Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s IUPAC name, 2-chloro-5-fluoro-4-piperidin-1-ylpyrimidine, reflects its substitution pattern: a chlorine atom at position 2, fluorine at position 5, and a piperidine group at position 4 of the pyrimidine ring. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 40423-82-3 | |

| Molecular Formula | ||

| Molecular Weight | 215.66 g/mol | |

| InChI Key | Not publicly disclosed |

The piperidine moiety introduces a basic nitrogen center, enhancing solubility in polar solvents, while the electron-withdrawing halogens (Cl, F) activate the pyrimidine ring for SNAr reactions .

Synthesis and Reaction Chemistry

Nucleophilic Aromatic Substitution (SNAr)

The piperidine group is introduced via SNAr, leveraging the pyrimidine ring’s electron deficiency. In a representative procedure :

-

Substrate: 2,4,5-Trichloropyrimidine reacts with piperidine in aqueous hydroxypropyl methylcellulose (HPMC).

-

Conditions: Sodium tert-butoxide (1 equiv) at 25°C for 10 minutes.

-

Outcome: 85% yield of 2-chloro-5-fluoro-4-piperidin-1-ylpyrimidine, with <5% hydrolysis byproduct .

Mechanism:

The base deprotonates piperidine, generating a nucleophilic amine that attacks the pyrimidine’s C-4 position .

Scalability and Green Chemistry

Recent advances replace organic solvents with HPMC/water mixtures, improving sustainability :

| Parameter | Traditional Method | HPMC/Water Method |

|---|---|---|

| Solvent | DMF, THF | Water |

| Temperature | 80–100°C | 25–50°C |

| Reaction Time | 2–6 hours | 10–30 minutes |

| Yield | 70–75% | 80–90% |

This method reduces waste and energy consumption, aligning with green chemistry principles .

Comparative Analysis with Structural Analogs

BMS-903452: A GPR119 Agonist

The antidiabetic drug BMS-903452 shares key features with 2-chloro-5-fluoro-4-piperidin-1-ylpyrimidine :

-

Core Structure: Both contain a piperidine-linked pyrimidine.

-

Modifications: BMS-903452 adds a methylsulfonylphenyl group, enhancing GPR119 binding affinity ( nM) .

Pharmacodynamic Comparison:

| Parameter | 2-Chloro-5-fluoro-4-piperidin-1-ylpyrimidine | BMS-903452 |

|---|---|---|

| Target | Undefined | GPR119 |

| Glucose AUC Reduction | Not tested | 40% at 1 mg/kg |

| Half-Life | Unknown | 4.2 hours (rat) |

This underscores the potential for structural optimization to achieve target specificity .

Future Research Directions

Mechanistic Studies

-

Target Deconvolution: Use CRISPR screening to identify interacting proteins.

-

Metabolic Stability: Assess CYP450 isoform interactions using human liver microsomes.

Preclinical Development

-

Toxicity: Evaluate LD in rodents and genotoxicity via Ames test.

-

Formulation: Explore nanocrystalline or liposomal delivery systems to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume